molecular formula C10H8ClNO2 B13682214 1-(5-Chloro-2-benzoxazolyl)-2-propanone

1-(5-Chloro-2-benzoxazolyl)-2-propanone

Katalognummer: B13682214
Molekulargewicht: 209.63 g/mol
InChI-Schlüssel: KRWPOIBIIMUZPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-benzoxazolyl)-2-propanone is an organic compound characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 5-position and a propanone group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-benzoxazolyl)-2-propanone typically involves the reaction of 5-chloro-2-aminophenol with acetic anhydride to form the benzoxazole ring. This intermediate is then reacted with propanone under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or distillation to achieve the required quality standards for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Chloro-2-benzoxazolyl)-2-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce various reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-benzoxazolyl)-2-propanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(5-Chloro-2-benzoxazolyl)-2-propanone exerts its effects involves interactions with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, influencing biochemical pathways. The chlorine substituent and propanone group contribute to the compound’s reactivity and binding affinity, making it a valuable tool in research and development.

Vergleich Mit ähnlichen Verbindungen

  • 3-(5-Chloro-2-benzoxazolyl)benzenamine
  • 3-(5-Chloro-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one

Comparison: 1-(5-Chloro-2-benzoxazolyl)-2-propanone is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct reactivity and potential applications. For instance, while 3-(5-Chloro-2-benzoxazolyl)benzenamine is primarily used in the synthesis of dyes and pigments, this compound is more versatile in its applications across different scientific fields.

Eigenschaften

Molekularformel

C10H8ClNO2

Molekulargewicht

209.63 g/mol

IUPAC-Name

1-(5-chloro-1,3-benzoxazol-2-yl)propan-2-one

InChI

InChI=1S/C10H8ClNO2/c1-6(13)4-10-12-8-5-7(11)2-3-9(8)14-10/h2-3,5H,4H2,1H3

InChI-Schlüssel

KRWPOIBIIMUZPZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=NC2=C(O1)C=CC(=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.